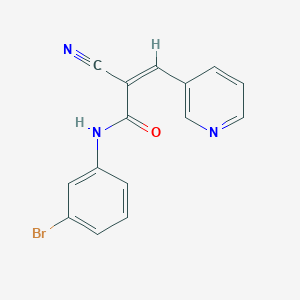![molecular formula C17H20FN3O4S B5064884 4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5064884.png)
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in medicine and biology. This compound is also known by its chemical name, TAK-659, and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by binding to the active site of BTK and inhibiting its enzymatic activity. This leads to a decrease in the activation of downstream signaling pathways, resulting in the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B cell activation and proliferation, reduce the levels of pro-inflammatory cytokines, and suppress the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition. However, this compound also has certain limitations, including its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the study of TAK-659 and its applications in medicine and biology. These include the development of more potent and selective BTK inhibitors, the exploration of combination therapies with other immunomodulatory agents, and the investigation of the role of BTK inhibition in the treatment of other autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of TAK-659 and its effects on other signaling pathways and immune cells.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with 5-methylisoxazole to form the corresponding ester. This ester is then reacted with 4-methylpiperidine-1-sulfonyl chloride to yield TAK-659 in high yield and purity.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively in scientific research due to its potential applications in medicine and biology. This compound has been shown to be a potent inhibitor of BTK, a protein kinase that plays a critical role in the development and function of B cells in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-11-5-7-21(8-6-11)26(23,24)15-10-13(3-4-14(15)18)17(22)19-16-9-12(2)25-20-16/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMGINRKGZHIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NOC(=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5064805.png)

![2-{3-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5064817.png)
![6-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5064820.png)
![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5064838.png)
![3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5064845.png)
![N-(3-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B5064851.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5064870.png)
![2-(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5064871.png)
![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)